N-(6-Hydroxyhexyl)butanamide
Description
N-(6-Hydroxyhexyl)butanamide is a secondary amide characterized by a butanamide backbone substituted with a 6-hydroxyhexyl group. The hydroxyhexyl chain in this compound may enhance solubility compared to purely alkyl-substituted amides, as seen in compounds like N-Hydroxyoctanamide (), which shares a similar hydroxyl-alkyl motif.
Properties
CAS No. |
137160-72-6 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(6-hydroxyhexyl)butanamide |
InChI |
InChI=1S/C10H21NO2/c1-2-7-10(13)11-8-5-3-4-6-9-12/h12H,2-9H2,1H3,(H,11,13) |
InChI Key |
WVNBRADHVCQDKB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCCCCCO |
Canonical SMILES |
CCCC(=O)NCCCCCCO |
Synonyms |
Butanamide, N-(6-hydroxyhexyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares N-(6-Hydroxyhexyl)butanamide with structurally related amides from the evidence:
Key Observations :
- Hydrophilicity : The hydroxyl group in this compound likely improves aqueous solubility compared to purely alkyl-substituted amides like N-(6-mercaptohexyl)benzamide (). This aligns with trends observed in N-Hydroxyoctanamide (), where hydroxylation enhances polar interactions.
- Synthetic Utility : The hydroxyhexyl chain may serve as a handle for further derivatization, similar to the hydrazinyl group in N-cyclohexyl-4-phenylbutanamide derivatives (), which are used in Ugi reactions.
Physicochemical Properties
While direct data for this compound are absent, inferences can be drawn from analogous compounds:
- Melting Point : Hydroxy-substituted amides (e.g., N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide in ) typically exhibit melting points between 69–77°C due to hydrogen bonding.
- Solubility: The hydroxyl group increases polarity, likely improving solubility in polar solvents (e.g., methanol, ethanol) compared to alkyl or aryl-substituted amides.
Stability and Reactivity
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